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Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune
cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly
upregulated under pro-inflammatory conditions, such as in the presence of lipopolysaccharide
(LPS), hyperglycemia, and hypercholesterolemia.[2][3][4][5] GPR84 is activated by medium-
chain fatty acids (MCFAs), with carbon chain lengths of 9-14, and several synthetic agonists.[6]
[7] Upon activation, GPR84 modulates a range of crucial macrophage functions, positioning it
as a key player in inflammatory and metabolic diseases. This technical guide provides a
comprehensive overview of the GPR84 signaling cascade in macrophages, detailing the
molecular pathways, quantitative data on ligand activation and cellular responses, and step-by-
step protocols for key experimental investigations.

GPR84 Signaling Pathways in Macrophages

GPR84 signaling in macrophages is multifaceted, primarily operating through the Gai/o
pathway, with potential inputs from Ga12/13 and (-arrestin signaling. These pathways
culminate in pro-inflammatory responses and enhanced phagocytic activity.

Predominant Gai/o-Mediated Signaling
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The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-
sensitive Gai/o proteins.[8] This interaction initiates a cascade of intracellular events that
regulate both adenylyl cyclase activity and the activation of key kinase pathways.

1. Inhibition of Adenylyl Cyclase and Reduction of CAMP:

Upon agonist binding, GPR84 activates Gai/o, which in turn inhibits adenylyl cyclase. This
enzymatic inhibition leads to a decrease in intracellular cyclic adenosine monophosphate
(cAMP) levels.[3][8] The reduction in cAMP can influence various downstream cellular
processes, including gene transcription and the activity of protein kinase A (PKA).

2. Activation of PI3K/Akt, ERK, and NF-kB Pathways:

GPR84 activation has been shown to enhance the phosphorylation and activation of Akt,
extracellular signal-regulated kinase (ERK), and the nuclear translocation of the p65 subunit of
NF-kB, particularly in macrophages primed with inflammatory stimuli like LPS.[3][4][5][9] These
signaling pathways are central to the control of cell survival, proliferation, and the expression of
inflammatory mediators.[3] The activation of these kinases ultimately leads to the transcription
of genes encoding pro-inflammatory cytokines and chemokines.

Diagram of GPR84 Gai/o-Mediated Signaling

Caption: GPR84 activation leads to Gai/o-mediated inhibition of cCAMP and activation of
PI3K/Akt and ERK pathways.

Potential Ga12/13 and B-Arrestin Signaling

While Gai/o is the primary transducer of GPR84 signaling, evidence suggests potential
coupling to other pathways that could contribute to the diverse functional outcomes observed in
macrophages.

1. Gal2/13 Pathway: GPCRs coupled to Ga12/13 typically regulate cell morphology and
motility through the activation of Rho GTPases. While not extensively characterized in the
context of GPR84 in macrophages, this pathway could contribute to the observed changes in
cell shape and migration.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10721148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10721148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019444/
https://www.researchgate.net/publication/325876492_Activation_of_the_Immune-Metabolic_Receptor_GPR84_Enhances_Inflammation_and_Phagocytosis_in_Macrophages
https://research.birmingham.ac.uk/en/publications/activation-of-the-immune-metabolic-receptor-gpr84-enhances-inflam/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12080032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2. B-Arrestin Recruitment: B-arrestins are multifunctional proteins that can mediate G protein-
independent signaling and promote receptor internalization.[10][11][12][13] Some synthetic
GPR84 agonists have been shown to be biased, favoring G protein signaling over -arrestin
recruitment.[7][14][15] This suggests that B-arrestin-mediated pathways could be selectively
engaged to elicit specific cellular responses.

Diagram of Potential GPR84 Signaling Diversity
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Caption: GPR84 can potentially signal through Gai/o, Gal2/13, and -arrestin pathways to
elicit diverse cellular responses.

Macrophage Functional Responses to GPR84
Activation

The activation of GPR84 signaling cascades culminates in distinct functional changes in
macrophages, primarily enhancing their pro-inflammatory and phagocytic capacities.
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Enhanced Pro-inflammatory Mediator Expression

Activation of GPR84, particularly in LPS-primed macrophages, leads to a significant increase in
the expression and secretion of pro-inflammatory cytokines and chemokines, including TNF-q,
IL-6, IL-12B, CCL2, CCLS5, and CXCL1.[3][4][5][9] This pro-inflammatory phenotype is a direct
consequence of the activation of the Akt, ERK, and NF-kB pathways.

Increased Phagocytosis

GPR84 activation has been demonstrated to trigger an increase in bacterial adhesion and
phagocytosis by macrophages.[1][3][4][5][16][17] This pro-phagocytic function is dependent on
Gai signaling and can synergize with the blockade of "don't eat me" signals on cancer cells,
such as CD47, to enhance tumor cell clearance.[1]

Diagram of GPR84-Mediated Macrophage Functional Workflow
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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